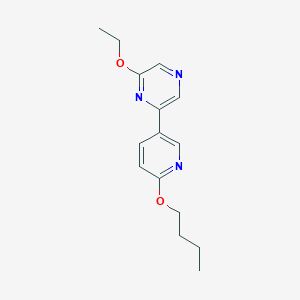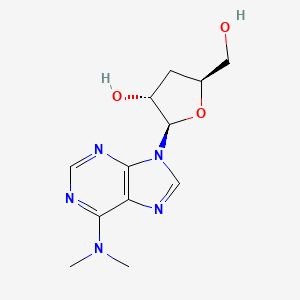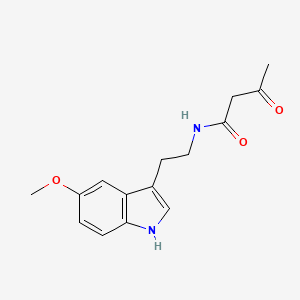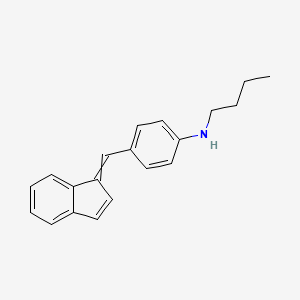
2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This compound, in particular, has unique structural features that make it of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.
Introduction of the Butoxy Group: The butoxy group is introduced via nucleophilic substitution reactions, where a suitable butoxy precursor reacts with the pyridine ring.
Formation of the Pyrazine Ring: The pyrazine ring is formed through cyclization reactions involving suitable precursors.
Introduction of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions, similar to the butoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include:
Batch Processing: Involves the sequential addition of reactants and catalysts in a controlled environment.
Continuous Flow Processing: Involves the continuous addition of reactants and catalysts, allowing for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Methoxypyridin-3-yl)-6-ethoxypyrazine: Similar structure but with a methoxy group instead of a butoxy group.
2-(6-Butoxypyridin-3-yl)-6-methoxypyrazine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine is unique due to its specific combination of butoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1333222-46-0 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
2-(6-butoxypyridin-3-yl)-6-ethoxypyrazine |
InChI |
InChI=1S/C15H19N3O2/c1-3-5-8-20-14-7-6-12(9-17-14)13-10-16-11-15(18-13)19-4-2/h6-7,9-11H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
SFTRLVSISVYQKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC=C(C=C1)C2=CN=CC(=N2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















